Naloxone-d5 3-Methyl Ether is a derivative of naloxone, an opioid antagonist primarily used to reverse the effects of opioid overdose. This compound is classified under organic compounds, specifically within the phenanthrene and alkaloid categories, which are characterized by their complex polycyclic structures. The chemical formula for Naloxone-d5 3-Methyl Ether is with a molecular weight of approximately 341.4 g/mol .
The synthesis of Naloxone-d5 3-Methyl Ether typically involves selective methylation of the hydroxyl group in naloxone. One common approach includes using reagents such as methyl toluenesulfonate in the presence of a base like potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide at elevated temperatures to facilitate the substitution reaction.
The yield for this synthesis can be quite high, often exceeding 90% under optimized conditions .
Naloxone-d5 3-Methyl Ether features a complex structure with multiple stereocenters. The stereochemistry is defined with four chiral centers, contributing to its specific biological activity. The molecular structure can be represented by its InChI key: SSVPTPGFVKXIRF-XFWGSAIBSA-N
, indicating its unique arrangement of atoms and bonds .
Naloxone-d5 3-Methyl Ether can undergo various chemical reactions:
These reactions typically require controlled conditions to minimize side reactions, often utilizing inert atmospheres and specific solvents like dichloromethane or chloroform .
Naloxone-d5 3-Methyl Ether acts primarily as an antagonist at the mu-opioid receptors in the central nervous system. By binding to these receptors, it effectively blocks the effects of opioid agonists, thereby reversing respiratory depression and sedation caused by opioid overdose.
These properties are crucial for understanding how the compound behaves in various environments and its potential interactions with biological systems .
Naloxone-d5 3-Methyl Ether has several scientific applications:
This compound's unique properties make it valuable in both research and clinical settings, particularly concerning opioid use disorders .
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.:
CAS No.: 916610-55-4
CAS No.: 25088-57-7